Cdc7-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdc7-IN-17 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 kinase plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance complex, which is essential for the activation of DNA replication origins. Inhibition of CDC7 kinase has emerged as a promising strategy for cancer treatment due to its role in cell cycle regulation and its high expression in various tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdc7-IN-17 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This involves the development of efficient catalytic systems, solvent recovery processes, and waste management strategies. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency and consistency of this compound .
Chemical Reactions Analysis
Types of Reactions
Cdc7-IN-17 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted analogs of this compound .
Scientific Research Applications
Cdc7-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDC7 kinase in DNA replication and cell cycle regulation.
Biology: Employed in cell-based assays to investigate the effects of CDC7 inhibition on cell proliferation, apoptosis, and DNA damage response.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including ovarian, lung, and oral cancers.
Mechanism of Action
Cdc7-IN-17 exerts its effects by selectively inhibiting the activity of CDC7 kinase. This inhibition prevents the phosphorylation of the minichromosome maintenance complex, thereby blocking the initiation of DNA replication. The disruption of DNA replication leads to replication stress, mitotic abnormalities, and ultimately cell death in cancer cells. The molecular targets and pathways involved in the mechanism of action of this compound include the ATR-mediated replication checkpoint and the DNA damage response pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cdc7-IN-17 include other CDC7 inhibitors such as:
CDC7-IN-1: A potent and selective ATP-competitive CDC7 kinase inhibitor.
CDC7-IN-3: Exhibits efficient CDC7 kinase selectivity and induces cell death in cancer cells.
TAK-931: A highly specific CDC7 inhibitor developed as a clinical cancer therapeutic agent
Uniqueness
This compound is unique in its high potency and selectivity for CDC7 kinase, making it a valuable tool for studying the role of CDC7 in DNA replication and cell cycle regulation. Its ability to induce replication stress and apoptosis in cancer cells, while sparing normal cells, highlights its potential as a therapeutic agent for cancer treatment .
Properties
Molecular Formula |
C13H15N5OS |
---|---|
Molecular Weight |
289.36 g/mol |
IUPAC Name |
2-[(1S)-1-amino-2-methylpropyl]-6-(1H-pyrazol-5-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H15N5OS/c1-6(2)10(14)12-16-8-5-9(7-3-4-15-18-7)20-11(8)13(19)17-12/h3-6,10H,14H2,1-2H3,(H,15,18)(H,16,17,19)/t10-/m0/s1 |
InChI Key |
BHFYJEOUSGMTBT-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=NC2=C(C(=O)N1)SC(=C2)C3=CC=NN3)N |
Canonical SMILES |
CC(C)C(C1=NC2=C(C(=O)N1)SC(=C2)C3=CC=NN3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.